(s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid
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Overview
Description
(s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid is a chemical compound that belongs to the class of piperidine carboxylic acids It is characterized by the presence of a cyanophenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced via a substitution reaction, where a suitable cyanophenyl halide reacts with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (s)-1-(4-Methylphenyl)piperidine-3-carboxylic acid
- (s)-1-(4-Chlorophenyl)piperidine-3-carboxylic acid
- (s)-1-(4-Fluorophenyl)piperidine-3-carboxylic acid
Uniqueness
(s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(3S)-1-(4-cyanophenyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O2/c14-8-10-3-5-12(6-4-10)15-7-1-2-11(9-15)13(16)17/h3-6,11H,1-2,7,9H2,(H,16,17)/t11-/m0/s1 |
InChI Key |
SFCZUCPTDYRUIK-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@@H](CN(C1)C2=CC=C(C=C2)C#N)C(=O)O |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)C#N)C(=O)O |
Origin of Product |
United States |
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